

Crystal Structure Data of Cobalt-Hafnium Intermetallic Compounds

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Compound of Interest

Compound Name: Cobalt;hafnium

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The Co-Hf binary system features several intermetallic compounds, each with a distinct crystal structure. The crystallographic data for these compounds are summarized in the tables below. This data is essential for understanding the material's properties and for computational modeling.

Table 1: Crystal Structure of Co-Hf Intermetallic Compounds

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Co ₂₃ Hf ₆	Cubic	Fm-3m	11.54	11.54	11.54	90	90	90
Co ₇ Hf								
Co ₇ Hf ₂								
Co ₂ Hf								
CoHf								
CoHf ₂								

Data for Co₂₃Hf₆ sourced from the Materials Project.^[1] Data for other compounds is currently being compiled from various crystallographic databases.

Table 2: Atomic Coordinates for Co₂₃Hf₆

Wyckoff Symbol	Element	x	y	z
4a	Hf	0	0	0
4b	Co	0.5	0.5	0.5
24d	Co	0	0.25	0.25
32f	Co	0.125	0.125	0.125
32f	Co	0.375	0.375	0.375

Data for Co₂₃Hf₆ sourced from the Materials Project.[\[1\]](#) Atomic coordinate data for other compounds is being retrieved from crystallographic information files.

Experimental Protocols

The determination of the crystal structure of Co-Hf intermetallic compounds involves several key experimental techniques. The following sections detail the general procedures for synthesis and characterization.

Synthesis of Co-Hf Intermetallic Compounds

A common method for synthesizing Co-Hf intermetallic compounds is arc melting.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This technique is suitable for producing alloys from elements with high melting points.

Arc Melting Protocol:

- **Material Preparation:** High-purity cobalt and hafnium pieces are weighed in the desired stoichiometric ratios.
- **Furnace Preparation:** The arc melting furnace chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically high-purity argon, to prevent oxidation of the metals during melting.[\[2\]](#)

- **Melting:** An electric arc is initiated between a non-consumable tungsten electrode and the raw materials placed on a water-cooled copper hearth.^[2] The high temperature of the arc melts the metals.
- **Homogenization:** To ensure a homogeneous alloy, the resulting ingot is typically flipped and remelted multiple times.^[6]
- **Annealing:** The as-cast alloy is often sealed in a quartz tube under vacuum and annealed at a specific temperature for an extended period to promote the formation of the desired intermetallic phase and to relieve internal stresses.

Crystal Structure Characterization

The primary techniques for determining the crystal structure of the synthesized compounds are X-ray Diffraction (XRD) and Neutron Diffraction.

Powder X-ray Diffraction (XRD) and Rietveld Refinement:

- **Sample Preparation:** A portion of the synthesized alloy is ground into a fine powder to ensure random orientation of the crystallites.
- **Data Collection:** The powder sample is placed in a powder diffractometer, and a monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles (2θ).
- **Phase Identification:** The resulting diffraction pattern, a plot of intensity versus 2θ , is compared to databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.
- **Rietveld Refinement:** For a detailed structural analysis, the Rietveld method is employed.^[7] ^[8]^[9] This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.^[7]

Neutron Diffraction:

Neutron diffraction provides complementary information to XRD, particularly for distinguishing between elements with similar X-ray scattering factors and for determining the positions of light elements. The general principle is similar to XRD, but a beam of neutrons is used instead of X-rays.

Microstructural Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the microstructure and crystal defects at the nanoscale.

TEM Sample Preparation:

- **Slicing and Grinding:** A thin slice is cut from the bulk alloy and mechanically ground to a thickness of a few tens of micrometers.
- **Dimpling:** A dimple grinder is used to create a concave depression in the center of the sample, further thinning the central region.
- **Ion Milling or Electropolishing:** The final thinning to electron transparency is achieved by either ion milling, where a focused ion beam sputters atoms from the surface, or electropolishing, which uses an electrochemical process to remove material.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Focused Ion Beam (FIB):** For site-specific analysis, a Focused Ion Beam can be used to extract a thin lamella from a specific region of interest.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Electron Backscatter Diffraction (EBSD):

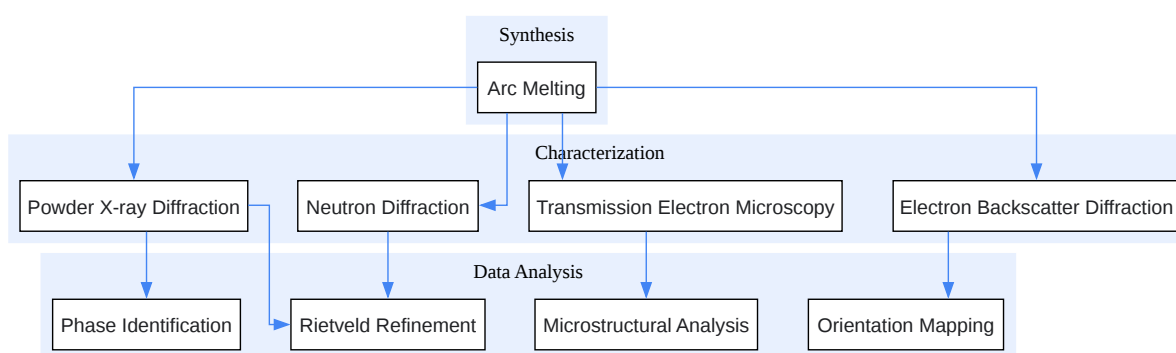
EBSD is a scanning electron microscope (SEM)-based technique used to determine the crystallographic orientation of the grains within a polycrystalline material.

EBSD Sample Preparation:

- **Polishing:** The sample surface must be meticulously polished to a mirror-like finish, free of any deformation or scratches, to obtain high-quality diffraction patterns.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
This often involves a final polishing step with colloidal silica.[\[15\]](#)[\[17\]](#)

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of Co-Hf intermetallic compounds.



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Experimental workflow for Co-Hf crystal structure determination.

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